molecular formula C14H10BrN3OS2 B2852271 4-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide CAS No. 2034498-21-8

4-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2852271
CAS No.: 2034498-21-8
M. Wt: 380.28
InChI Key: MSOIQPVBOMENKB-UHFFFAOYSA-N
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Description

“4-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide” is a chemical compound that has been studied for its potential biological activities . It is a thiophene-based analog, which are of interest to scientists due to their potential as biologically active compounds . Thiophene derivatives have been used in industrial chemistry and material science, and have shown a variety of pharmacological properties .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “this compound” would be based on its constituent parts. It would contain a thiophene ring, a pyrazine ring, and a carboxamide group . The exact structure would depend on the positions of these groups in the molecule.


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Thiophene derivatives can undergo a variety of reactions, including [3+2] cycloaddition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. Factors such as its molecular weight, hydrogen bond donors and acceptors, and HOMO-LUMO energy gap would influence its stability and reactivity .

Mechanism of Action

The mechanism of action of “4-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide” would depend on its intended use. For example, if it is being studied for its anti-tubercular activity, it would likely act by inhibiting a specific process or enzyme in the tuberculosis bacterium .

Future Directions

The future directions for research on “4-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide” could include further studies on its potential biological activities, such as its anti-tubercular activity . Additionally, research could focus on optimizing its synthesis and exploring other potential applications based on its chemical structure .

Properties

IUPAC Name

4-bromo-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3OS2/c15-10-5-12(21-8-10)14(19)18-6-11-13(17-3-2-16-11)9-1-4-20-7-9/h1-5,7-8H,6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOIQPVBOMENKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NC=CN=C2CNC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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